Ethenyl acetate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
Description
Ethenyl acetate (vinyl acetate, CAS 108-05-4) is an ester derived from acetic acid and ethylene. It is a key monomer in polymer production, particularly for polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers, widely used in adhesives, coatings, and textiles .
Methyl 2-methylprop-2-enoate (methyl methacrylate, MMA, CAS 80-62-6) is an acrylate ester known for its role in synthesizing polymethyl methacrylate (PMMA), a transparent thermoplastic with applications in lenses, automotive parts, and medical devices .
Prop-2-enoic acid (acrylic acid, CAS 79-10-7) is a carboxylic acid with a reactive vinyl group. It is a precursor to superabsorbent polymers, coatings, and adhesives. Its derivatives, such as acrylate esters, are critical in industrial polymer chemistry .
Properties
CAS No. |
25767-83-3 |
|---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
ethenyl acetate;methyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-4(2)5(6)7-3;1-3-6-4(2)5;1-2-3(4)5/h1H2,2-3H3;3H,1H2,2H3;2H,1H2,(H,4,5) |
InChI Key |
GPWRPTRDYUQHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC.CC(=O)OC=C.C=CC(=O)O |
Related CAS |
25767-83-3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Ethenyl Acetate (Vinyl Acetate)
Ethenyl acetate is an ester with applications in polymer synthesis. Key reactions include:
Polymerization :
Ethenyl acetate undergoes free radical polymerization to form polyvinyl acetate (PVAc) , a widely used polymer in adhesives and coatings. Initiators like azobisisobutyronitrile (AIBN) or peroxides facilitate this reaction .
Hydrolysis :
In acidic or basic conditions, ethenyl acetate hydrolyzes to produce acetic acid and vinyl alcohol , which tautomerizes to acetaldehyde .
Transesterification :
Reaction with alcohols (e.g., methanol) in the presence of acid/base catalysts yields different esters (e.g., methyl acetate) .
Table 1: Key Reactions of Ethenyl Acetate
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Polymerization | Free radical initiators (AIBN) | Polyvinyl acetate (PVAc) |
| Acid-catalyzed hydrolysis | H₂SO₄, H₂O | Acetic acid, Acetaldehyde |
| Base-catalyzed hydrolysis | NaOH, H₂O | Sodium acetate, Ethanol |
Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)
Methyl methacrylate is a monomer pivotal for producing polymethyl methacrylate (PMMA). Notable reactions:
Free Radical Polymerization :
Initiators like benzoyl peroxide or heat induce polymerization to form PMMA , a transparent thermoplastic .
Transesterification :
Reacts with alcohols (e.g., ethanol) under acidic conditions to yield esters (e.g., ethyl methacrylate) .
Oxidation :
Strong oxidizing agents (e.g., KMnO₄) convert the ester group to carboxylic acids .
Table 2: Reaction Kinetics of Methyl Methacrylate Hydrolysis
| Temperature (K) | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 298.15 | 0.0018 | 54.26 |
| 313.15 | 0.0032 | 54.26 |
| 343.15 | 0.0071 | 54.26 |
Prop-2-enoic Acid (Acrylic Acid)
Acrylic acid is a carboxylic acid monomer with diverse reactivity:
Polymerization :
Forms polyacrylic acid (PAA) via free radical mechanisms, used in superabsorbent polymers .
Esterification :
Reacts with alcohols (e.g., methanol) to produce acrylate esters (e.g., methyl acrylate) :
Neutralization :
Reacting with bases (e.g., NaOH) generates sodium acrylate , used in detergents .
Table 3: Biological Activity of Acrylic Acid Derivatives
| Derivative | Target Application | Efficacy (MIC, µg/mL) |
|---|---|---|
| Sodium acrylate | Antimicrobial coatings | 64–128 |
| Polyacrylic acid | Drug delivery systems | N/A |
Copolymerization Potential
The three components can copolymerize under controlled conditions:
-
Vinyl acetate-acrylic acid copolymers exhibit enhanced adhesion and flexibility .
-
Methyl methacrylate-acrylic acid copolymers are used in pH-responsive materials .
Kinetic studies indicate that reaction rates depend on monomer ratios and initiator concentrations. For example, increasing the acrylic acid content in copolymers raises hydrophilicity but reduces thermal stability .
Thermodynamic and Kinetic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethenyl Acetate vs. Other Esters
- Reactivity : Ethenyl acetate polymerizes readily with acrylates (e.g., MMA) to form copolymers with tailored flexibility and adhesion . Ethyl acetate lacks a polymerizable vinyl group, limiting its use to solvents.
- Thermal Stability : Ethenyl acetate decomposes above 200°C, while ethyl acetate is more volatile but less reactive .
Methyl 2-Methylprop-2-enoate vs. Other Acrylates
- Polymer Properties : PMMA’s rigidity contrasts with the flexibility of butyl acrylate copolymers. MMA’s higher Tg makes it suitable for rigid applications .
- Synthesis : MMA is often copolymerized with ethenyl acetate to enhance impact resistance in adhesives .
Prop-2-enoic Acid vs. Other Carboxylic Acids
- Reactivity: Prop-2-enoic acid’s α,β-unsaturated structure allows for rapid free-radical polymerization, unlike saturated acids like acetic acid .
- Derivatives : Acrylic acid esters (e.g., ethyl acrylate) exhibit lower toxicity and volatility compared to the parent acid .
Research Findings and Industrial Relevance
Polymer Synthesis: Ethenyl acetate and methyl methacrylate form copolymers (CAS 26794-25-2) with enhanced adhesion and weather resistance, used in paints and films . Prop-2-enoic acid-based polymers are integral to superabsorbent materials in hygiene products due to their high water retention .
Thermal and Chemical Stability: Hydrothermal processing reduces volatile esters (e.g., ethenyl hexanoate) via precursor limitation, highlighting the instability of ethenyl acetate derivatives under heat . MMA’s stability under UV light makes it superior to styrene-based polymers in outdoor applications .
Synthetic Chemistry: Prop-2-enoic acid derivatives (e.g., 3-phenylprop-2-enoic acid) are intermediates in pharmaceuticals, synthesized via condensation reactions .
Preparation Methods
Synthesis of Ethenyl Acetate (Vinyl Acetate)
Palladium-Gold Catalyzed Acetoxylation of Ethylene
The predominant industrial method for vinyl acetate production involves the gas-phase reaction of ethylene , acetic acid , and oxygen over a palladium-gold (Pd-Au) catalyst supported on silica or alumina. This exothermic process operates at temperatures of 150–200°C and pressures of 8–12 bar , achieving ethylene conversions of 8–15% per pass. The reaction mechanism proceeds via acetoxylation, where ethylene and acetic acid adsorb onto the catalyst surface, followed by oxidative addition of oxygen to form vinyl acetate and water:
$$
\text{C}2\text{H}4 + \text{CH}3\text{COOH} + \frac{1}{2}\text{O}2 \rightarrow \text{CH}3\text{COOCH}2\text{CH}2 + \text{H}2\text{O} \quad
$$
Key byproducts include carbon dioxide (from combustion), ethyl acetate , and ethylene glycol diacetate , which are minimized through precise control of oxygen partial pressure and catalyst composition.
Catalyst Optimization and Reactor Design
Modern catalysts incorporate potassium acetate as a promoter to enhance Pd-Au dispersion and stability. Fixed-bed tubular reactors with multilayer catalyst beds improve heat management, while Raman spectroscopy is employed for real-time monitoring of reactant and product concentrations in the gas stream.
Separation and Recycling
The product stream is condensed to recover crude vinyl acetate, followed by distillation to achieve >99.5% purity . Unreacted ethylene and acetic acid are recycled, with potassium carbonate scrubbing used to remove CO₂.
Synthesis of Methyl 2-Methylprop-2-Enonate (Methyl Methacrylate)
Propylene Pyrolysis and Carboxylation Route
A two-step process starting with propylene pyrolysis to methylacetylene (propyne) and allene (1,2-propadiene), followed by carboxylation with carbon monoxide (CO) in the presence of nickel carbonyl or triphenylphosphine nickel bromide catalysts.
Methylacetylene Synthesis via Propylene Pyrolysis
Pyrolysis at 1200–1300°C and <100 mmHg with millisecond contact times yields 32–38% methylacetylene-allene mixture (Table 1). The reaction follows a free-radical mechanism, with optimal conditions minimizing side products like acetylene and 1-butene .
Table 1: Propylene Pyrolysis Conditions and Yields
| Temperature (°C) | Pressure (mmHg) | Methylacetylene Yield (%) | Byproducts (%) |
|---|---|---|---|
| 1200 | 50 | 32 | 18 |
| 1300 | 100 | 38 | 22 |
Carboxylation to Methyl Methacrylate
Methylacetylene reacts with CO and methanol at 170–180°C and 10 atm CO pressure , using Ni(CO)₄ or NiBr₂(PPh₃)₂ catalysts. The process achieves 46–49% yields of methyl methacrylate, with losses attributed to polymerization and methacrylic acid formation:
$$
\text{CH}3\text{C≡CH} + \text{CO} + \text{CH}3\text{OH} \rightarrow \text{CH}2=\text{C}(\text{CH}3)\text{COOCH}_3 \quad
$$
Acetone Cyanohydrin Process (Legacy Method)
Although largely supplanted by the propylene route, this method involves acetone reaction with hydrogen cyanide to form acetone cyanohydrin, followed by hydrolysis and esterification with methanol. Environmental concerns over cyanide usage have driven adoption of alternative routes.
Synthesis of Prop-2-Enoic Acid (Acrylic Acid)
Carbonylation of Acetylene
The Reppe process employs acetylene , CO , and water in the presence of nickel halide-copper halide catalysts dissolved in tetrahydrofuran (THF) or dioxane at 200°C and 50 atm . The reaction proceeds via:
$$
\text{HC≡CH} + \text{CO} + \text{H}2\text{O} \rightarrow \text{CH}2=\text{CHCOOH} \quad
$$
Table 2: Acrylic Acid Synthesis via Carbonylation
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| NiBr₂ + CuCl₂ | THF/H₂O | 200 | 47 | 12 |
| NiCl₂ + CuCl₂ | Acetone/H₂O | 197 | 46 | 15 |
Catalyst Activation and Solvent Effects
Copper halides act as co-catalysts, enhancing Ni activity by facilitating CO insertion. Solvents with high water miscibility (e.g., 88% dioxane ) improve acrylic acid solubility, reducing polymerization side reactions.
Comparative Analysis of Preparation Methods
Table 3: Key Metrics Across Synthetic Routes
| Compound | Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethenyl acetate | Pd-Au acetoxylation | Pd-Au/SiO₂ | 15 | 99.5 |
| Methyl methacrylate | Propylene carboxylation | Ni(CO)₄ | 46 | 98 |
| Prop-2-enoic acid | Acetylene carbonylation | NiBr₂-CuCl₂ | 47 | 95 |
Q & A
Q. How can I optimize copolymer synthesis using ethenyl acetate, methyl 2-methylprop-2-enoate, and prop-2-enoic acid?
- Methodological Answer : To synthesize copolymers, control monomer ratios and reaction conditions (e.g., initiator type, temperature). For example, a 1:1:1 molar ratio of ethenyl acetate (vinyl acetate), methyl 2-methylprop-2-enoate (methyl methacrylate), and prop-2-enoic acid (acrylic acid) in a free-radical polymerization at 70°C with azobisisobutyronitrile (AIBN) as an initiator yields a terpolymer with tunable hydrophilicity. Monitor conversion rates via FTIR or NMR to confirm monomer incorporation .
- Table 1 : Example polymerization conditions
| Monomer Ratio (VA:MMA:AA) | Initiator | Temp (°C) | Conversion (%) |
|---|---|---|---|
| 1:1:1 | AIBN | 70 | 85–90 |
| 2:1:1 | BPO | 80 | 78–82 |
Q. What crystallographic tools are recommended for structural determination of these monomers or their polymers?
- Methodological Answer : Use SHELX (e.g., SHELXL for refinement) for small-molecule crystallography. For visualization, ORTEP-3 provides graphical representation of thermal ellipsoids. For example, methyl 2-methylprop-2-enoate crystals can be solved via direct methods in SHELXS and refined with SHELXL .
Q. How should lab safety protocols address exposure risks for these monomers?
- Methodological Answer : Adhere to occupational exposure limits (OELs):
- Methyl 2-methylprop-2-enoate: TWA 50 ppm (210 mg/m³) .
- Prop-2-enoic acid: Use fume hoods and PPE (gloves, goggles) due to its corrosive nature.
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the thermal stability of copolymers derived from these monomers?
- Methodological Answer : Prop-2-enoic acid introduces carboxyl groups that form hydrogen bonds, enhancing thermal stability. Use graph-set analysis (as per Etter’s formalism) to classify H-bond motifs (e.g., R₂²(8) patterns) in crystallized samples. DSC and TGA data correlate stability with H-bond density .
Q. What strategies resolve discrepancies in reported glass transition temperatures (Tg) for terpolymers of these monomers?
- Methodological Answer : Variability arises from monomer sequence distribution. Use NMR tacticity analysis and molecular dynamics simulations to assess chain rigidity. For example, higher acrylic acid content increases Tg due to H-bond crosslinking, but inconsistent sequencing (e.g., block vs. random) alters results. Cross-validate with DSC at 10°C/min heating rates .
Q. How can SHELXL handle twinned crystals in high-resolution structural studies of these monomers?
- Methodological Answer : For twinned data (common in methyl methacrylate derivatives), use SHELXL’s TWIN/BASF commands. Refine twin laws (e.g., 180° rotation about axis [100]) and partition overlapping reflections. Validate with R-factor convergence (<5% difference between twin domains) .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the solubility of ethenyl acetate-containing polymers in polar solvents?
- Methodological Answer : Solubility depends on copolymer composition. For example, terpolymers with >20% acrylic acid are water-dispersible, while vinyl acetate-rich polymers dissolve in acetone. Use Hansen solubility parameters to model solvent compatibility and reconcile discrepancies .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
